(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
Brand Name:
Vulcanchem
CAS No.:
17289-61-1
VCID:
VC21051419
InChI:
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1
SMILES:
COC1C(C(C(CO1)O)O)O
Molecular Formula:
C6H12O5
Molecular Weight:
164.16 g/mol
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
CAS No.: 17289-61-1
Cat. No.: VC21051419
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17289-61-1 |
|---|---|
| Molecular Formula | C6H12O5 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
| Standard InChI Key | ZBDGHWFPLXXWRD-KVTDHHQDSA-N |
| Isomeric SMILES | CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O |
| SMILES | COC1C(C(C(CO1)O)O)O |
| Canonical SMILES | COC1C(C(C(CO1)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator